2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C8H13ClN4 |
|---|---|
Molecular Weight |
200.67 g/mol |
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-N',N'-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C8H13ClN4/c1-13(2)6-5-10-7-3-4-11-8(9)12-7/h3-4H,5-6H2,1-2H3,(H,10,11,12) |
InChI Key |
UCFIYCGRHQHCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Buchwald-Hartwig Amination
a. Starting Material Preparation:
- 2,4-Dichloropyrimidine serves as the key heterocyclic scaffold. Its reactivity at the 4-position allows for selective substitution with amines, while the 2-position remains available for further functionalization.
b. Formation of 4-Aminopyrimidine Derivatives:
- Reactions involve refluxing 2,4-dichloropyrimidine with secondary amines such as dimethylamine or pyrrolidine in solvents like toluene or DMF with catalysts such as dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂) and bases like Na₂CO₃ or NaOt-Bu (sodium tert-butoxide).
- Example: Refluxing 2,4-dichloropyrimidine with dimethylamine in toluene yields N,N-dimethylamino substituted pyrimidines.
c. Coupling with Aromatic or Heteroaryl Halides:
- Suzuki or Buchwald-Hartwig coupling reactions are employed to attach aromatic groups, such as phenyl or pyridinyl moieties, onto the pyrimidine core.
- Conditions typically involve palladium catalysts (e.g., Pd(PPh₃)₂Cl₂), ligands (xantphos), bases (Na₂CO₃, NaOt-Bu), and solvents like toluene , DMF , or THF .
- The amino group at the 4-position is further reacted with chloroethylamine derivatives to introduce the N-[2-(dimethylamino)ethyl] side chain.
- This is achieved via nucleophilic substitution or reductive amination, depending on the specific route.
Specific Synthetic Route for the Target Compound
Based on the literature, a representative synthesis involves:
| Step | Reaction | Conditions | Reagents | Notes |
|---|---|---|---|---|
| 1 | Nucleophilic substitution | Reflux in toluene | 2,4-Dichloropyrimidine + dimethylamine | Selectively replaces the 4-chloro with N,N-dimethylamino group |
| 2 | Coupling with aromatic halides | Palladium-catalyzed cross-coupling | Aromatic halide (e.g., phenyl, pyridinyl) + Pd catalyst + ligand | Attaches aromatic moiety at the 2-position |
| 3 | Side-chain introduction | Nucleophilic substitution | Ethylene diamine derivative with dimethylamino group | Introduces the N-[2-(dimethylamino)ethyl] side chain |
Reaction Conditions and Solvent Choices
| Reaction Step | Typical Solvent | Catalyst | Base | Temperature | Yield/Notes |
|---|---|---|---|---|---|
| Nucleophilic substitution | Toluene, DMF | None | Na₂CO₃, NaOt-Bu | Reflux (~130°C) | High yields (~70-80%) |
| Buchwald-Hartwig amination | Toluene, DMF | Pd(PPh₃)₂Cl₂, Xantphos | NaOt-Bu | Reflux (~100°C) | Moderate to good yields (35-82%) |
| Aromatic coupling | Toluene, THF | Pd catalyst | Na₂CO₃ | 80-130°C | Yields vary (27-82%) |
Data Table Summarizing Preparation Methods
Research Findings and Optimization
- Reaction Optimization: Studies have shown that employing xantphos as a ligand and NaOt-Bu as a base significantly improves yields in Buchwald-Hartwig amination steps.
- Solvent Effects: Use of toluene and DMF provides a balance between reactivity and selectivity, with higher temperatures favoring substitution at the 4-position of pyrimidine.
- Side Chain Variations: Modifying the amine component allows for tuning of the N-[2-(dimethylamino)ethyl] side chain, impacting biological activity and pharmacokinetics.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 2-chloro group undergoes displacement reactions with nucleophiles, leveraging the electron-deficient nature of the pyrimidine ring. Key findings include:
-
Mechanism : The reaction proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where the chloride acts as a leaving group. Aluminum chloride (AlCl₃) enhances electrophilicity at the 2-position .
-
Regioselectivity : In Suzuki couplings, the 4-chloro position of 2,4-dichloropyrimidines is preferentially substituted, leaving the 2-chloro group intact . This suggests steric or electronic factors influence reactivity in polysubstituted systems.
Oxidation and Reduction Reactions
The dimethylaminoethyl side chain and pyrimidine ring participate in redox processes:
| Reaction Type | Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Oxidation | 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | Oxidized amine derivatives | Potential N-oxide formation | |
| Reduction | H₂/Pd-C or NaBH₄ | Reduced pyrimidine analogs | Not directly reported |
-
Oxidation : The tertiary amine in the dimethylaminoethyl group is susceptible to oxidation, potentially forming N-oxides or iminium intermediates.
-
Reduction : While not explicitly documented for this compound, analogous chloropyrimidines undergo hydrogenolysis of the C–Cl bond under catalytic hydrogenation .
Coupling Reactions
The pyrimidine scaffold participates in cross-coupling reactions:
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd catalyst, (3-nitrophenyl)boronic acid | Biaryl pyrimidines | 46–75% (analogous systems) |
-
Key Insight : Coupling occurs preferentially at the 4-position in dichloropyrimidines , but in this compound, the 4-position is blocked by the dimethylaminoethyl group. Thus, the 2-chloro site becomes the primary target for such reactions.
Amine Functionalization
The dimethylaminoethyl side chain enables further derivatization:
| Reaction Type | Reagents/Conditions | Products | Notes | Source |
|---|---|---|---|---|
| Alkylation | Haloalkanes, base | Quaternary ammonium salts | Potential for enhanced solubility | |
| Acylation | Acid chlorides | Amides | Not directly reported |
-
Biological Relevance : The dimethylaminoethyl group may facilitate interactions with biological targets (e.g., serotonin receptors) via protonation at physiological pH.
Mechanistic and Kinetic Considerations
Scientific Research Applications
N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential antibacterial and antimicrobial activities.
Biological Research: The compound is used in studies related to the binding affinity of pyrimidine derivatives with serotonin receptors, which are important in neurological research.
Industrial Applications: It can be used in the synthesis of other fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N1-(2-Chloropyrimidin-4-yl)-N2,N2-dimethylethane-1,2-diamine involves its interaction with specific molecular targets. For instance, the compound’s pyrimidine ring can interact with serotonin receptor sites, enhancing binding affinity due to the electron-deficient nature of the pyrimidine ring . This interaction is crucial for its potential biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares structural features, molecular weights, and key properties of 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine and related compounds:
Key Observations:
- Solubility: The dimethylaminoethyl group in the target compound improves aqueous solubility compared to ethyl or methyl substituents (e.g., 2-chloro-N-ethylpyrimidin-4-amine) due to its polar tertiary amine .
- Lipophilicity: Phenethyl and benzyl substituents (e.g., and ) increase logP values, enhancing membrane permeability but reducing solubility .
Physicochemical and Pharmacokinetic Properties
- pKa and Basicity: The dimethylaminoethyl group (pKa ~8–9) provides moderate basicity, facilitating protonation in physiological conditions, unlike neutral substituents like methyl or ethyl .
- Synthetic Routes: Many analogs are synthesized via nucleophilic substitution of 2,4-dichloropyrimidine derivatives with amines, as demonstrated in and .
Biological Activity
2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
The compound 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine features a pyrimidine ring substituted with a chlorine atom and a dimethylaminoethyl group. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets within cells. It is known to act as an inhibitor in various biochemical pathways, potentially affecting enzyme activity and receptor interactions. The exact mechanisms can vary depending on the specific application and biological context.
Biological Activities
-
Anticancer Activity :
- Recent studies have indicated that pyrimidine derivatives, including 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine, exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis .
- In vitro evaluations have demonstrated that related compounds can induce apoptosis in cancer cells, suggesting potential as anticancer agents .
-
Anti-inflammatory Effects :
- Pyrimidines are also recognized for their anti-inflammatory properties. Research has shown that certain derivatives can inhibit key inflammatory mediators such as COX-1 and COX-2 enzymes, reducing the production of pro-inflammatory cytokines . This suggests a potential therapeutic role in treating inflammatory diseases.
- Antimicrobial Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR of 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine is essential for optimizing its biological activity. Modifications to the pyrimidine core and substituents can significantly impact its efficacy:
| Modification | Effect on Activity |
|---|---|
| Chlorine substitution at C2 | Enhances enzyme inhibition |
| Dimethylamino group at C4 | Increases potency against cancer cells |
| Variations in alkyl chain length | Affects selectivity and toxicity |
Case Studies
- Leishmania Inhibition : A study highlighted that related thienopyrimidine compounds exhibited modest activity against Leishmania donovani, showcasing selectivity for Leishmania NMT over human NMTs . This indicates potential applications in treating parasitic infections.
- Cancer Cell Lines : Another investigation assessed the cytotoxicity of similar compounds against various human cancer cell lines (e.g., A549, MCF7). The results demonstrated significant inhibitory effects, reinforcing the anticancer potential of these derivatives .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-chloro-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. For example, a microwave-assisted reaction using 2,4-dichloropyrimidine and 2-(dimethylamino)ethylamine in 1,4-dioxane under argon, with N,N-diisopropylethylamine (DIEA) as a base. Reaction conditions (80°C for 3 hours) and purification via flash chromatography (silica gel) yield ~64% purity. Adjusting stoichiometry or using alternative bases (e.g., K₂CO₃) may improve yield .
Q. How is the molecular conformation of this compound characterized?
- Methodological Answer : X-ray crystallography is the gold standard. For pyrimidine derivatives, intermolecular hydrogen bonds (N–H···N and N–H···Cl) and π-π stacking are critical for stability. Crystallographic data (e.g., bond angles, torsion angles) are analyzed using software like SHELX or OLEX2, with hydrogen-bonding patterns validated via graph-set analysis .
Q. What analytical techniques are used to confirm purity and identity?
- Methodological Answer : High-resolution LC-MS (to confirm molecular weight and fragmentation patterns), ¹H/¹³C NMR (to verify substituent positions and amine proton environments), and elemental analysis (to validate stoichiometry). Purity is assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproducts in the synthesis of this compound?
- Methodological Answer : Kinetic studies using in situ IR or NMR spectroscopy identify intermediates (e.g., unsubstituted pyrimidine). Solvent screening (DMF vs. dioxane) and temperature gradients (60–100°C) reduce dimerization. Catalytic additives (e.g., KI) accelerate substitution rates, minimizing side reactions like hydrolysis .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) models binding to kinase domains (e.g., EGFR or CDK2). Density functional theory (DFT) calculates electrostatic potential surfaces to identify nucleophilic/electrophilic regions. MD simulations (AMBER) assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How do structural modifications (e.g., replacing chloro with methylsulfanyl) alter bioactivity?
- Methodological Answer : Comparative SAR studies involve synthesizing analogs (e.g., 2-methylsulfanyl-N-[2-(dimethylamino)ethyl]pyrimidin-4-amine) and testing against cancer cell lines (MTT assays). LogP values (via shake-flask method) and membrane permeability (Caco-2 models) correlate substituent hydrophobicity with cytotoxicity .
Q. How to resolve contradictions in reported biological activity across structural analogs?
- Methodological Answer : Meta-analysis of IC₅₀ data (e.g., NIH PubChem BioAssay) identifies outliers. Replicate assays under standardized conditions (fixed cell lines, serum-free media) control variability. Confocal microscopy visualizes subcellular localization discrepancies (e.g., nuclear vs. cytoplasmic targeting) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
